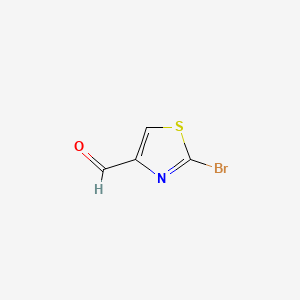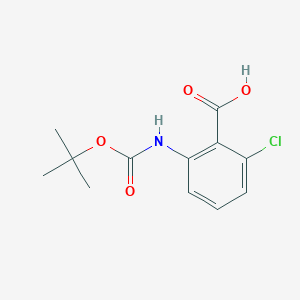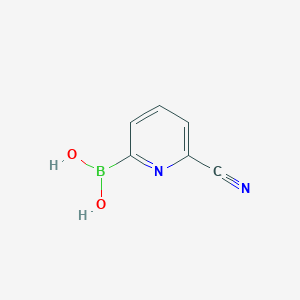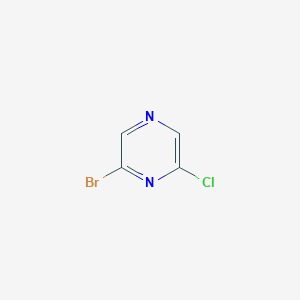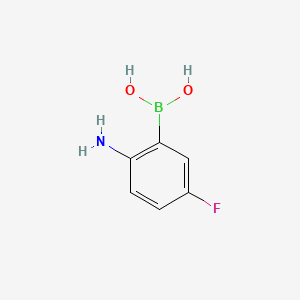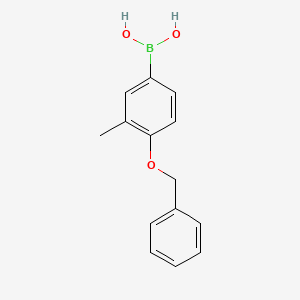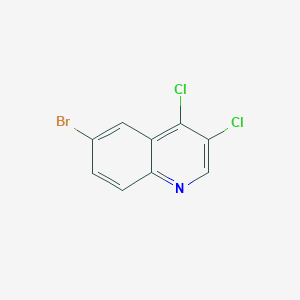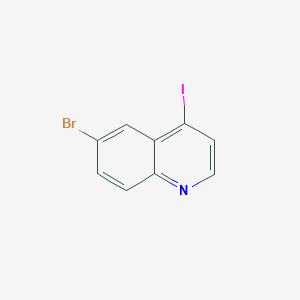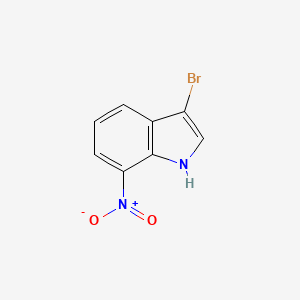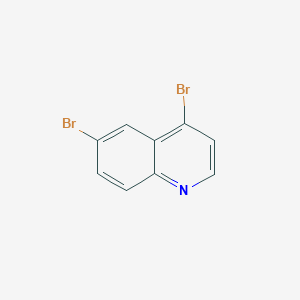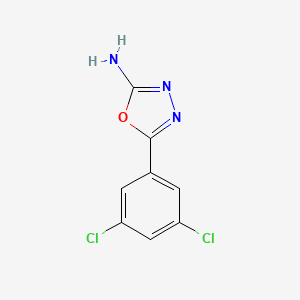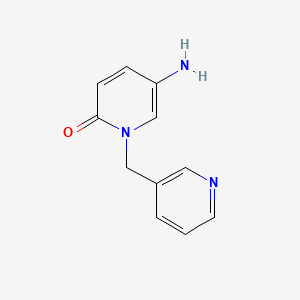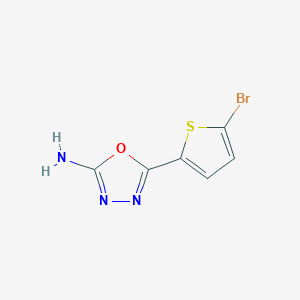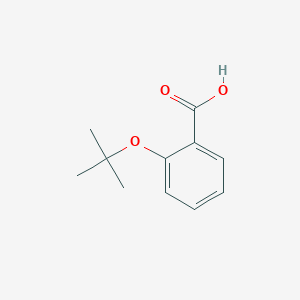
2-(叔丁氧基)苯甲酸
描述
2-(Tert-butoxy)benzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a tert-butoxy group attached to the benzoic acid structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
2-(Tert-butoxy)benzoic acid has several applications in scientific research, including:
作用机制
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, influencing their function .
Mode of Action
It is known that alkylbenzenes, a class of compounds to which 2-(tert-butoxy)benzoic acid belongs, can undergo oxidation to form benzoic acids . This reaction occurs at the benzylic position, which is the carbon atom attached to the aromatic ring .
Biochemical Pathways
For instance, they play a role in the core β-oxidative pathway for benzoic acid biosynthesis in plants .
Pharmacokinetics
For instance, its molecular weight of 194.23 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of 2-(Tert-butoxy)benzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
2-(Tert-butoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The tert-butoxy group can be hydrolyzed by these enzymes, leading to the formation of benzoic acid and tert-butanol. This interaction is crucial for understanding the metabolic pathways and the role of 2-(Tert-butoxy)benzoic acid in biological systems .
Cellular Effects
The effects of 2-(Tert-butoxy)benzoic acid on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Tert-butoxy)benzoic acid can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(Tert-butoxy)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tert-butoxy)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Tert-butoxy)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to 2-(Tert-butoxy)benzoic acid has been observed to affect cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-(Tert-butoxy)benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in biochemical and physiological parameters .
Metabolic Pathways
2-(Tert-butoxy)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its impact on metabolic flux .
Transport and Distribution
Within cells and tissues, 2-(Tert-butoxy)benzoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues depend on these interactions, which can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(Tert-butoxy)benzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular distribution is key to elucidating its biochemical roles .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(tert-butoxy)benzoic acid typically involves the reaction of o-methyl benzoic acid with tert-butyl lithium. This reaction introduces a tert-butyl group into the ortho position of the toluic acid . Another method involves the esterification of benzoic acid derivatives with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production methods for 2-(tert-butoxy)benzoic acid are not extensively documented. the general approach involves large-scale esterification reactions using tert-butyl alcohol and benzoic acid derivatives, followed by purification processes to obtain the desired product.
化学反应分析
Types of Reactions
2-(Tert-butoxy)benzoic acid undergoes various chemical reactions, including:
Substitution: The tert-butoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) under acidic conditions.
Substitution Reagents: Halogens (e.g., bromine) and nucleophiles.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFDMZNZEHTLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592827 | |
| Record name | 2-tert-Butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243863-88-9 | |
| Record name | 2-tert-Butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


